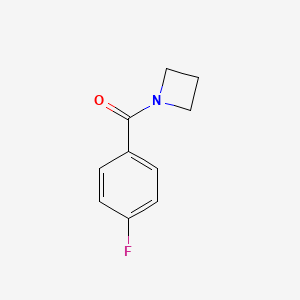

Azetidin-1-yl(4-fluorophenyl)methanone

CAS No.:

Cat. No.: VC14080368

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FNO |

|---|---|

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | azetidin-1-yl-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C10H10FNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2 |

| Standard InChI Key | VZSOKKXBYCTKHS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C1)C(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Azetidin-1-yl(4-fluorophenyl)methanone consists of an azetidine ring (C3H7N) attached to a 4-fluorobenzoyl moiety. The azetidine’s strained four-membered ring introduces reactivity, while the fluorine atom on the phenyl group enhances electronegativity and influences intermolecular interactions. The molecular formula is C10H10FNO, with a molecular weight of 179.19 g/mol. The fluorine atom at the para position of the phenyl ring modulates electron distribution, potentially improving binding interactions with biological targets .

Comparatively, analogs such as (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone (C14H12FNO4S, MW 309.31 g/mol) exhibit increased complexity due to additional functional groups like sulfonyl and furan . These modifications alter solubility and bioavailability, underscoring the importance of structural simplicity in Azetidin-1-yl(4-fluorophenyl)methanone for drug design.

Synthetic Methodologies

Hypothesized Synthesis Routes

While no direct synthesis reports exist for Azetidin-1-yl(4-fluorophenyl)methanone, analogous compounds suggest feasible pathways. A plausible route involves:

-

Formation of the Azetidine Ring: Cyclization of 3-chloropropylamine or similar precursors under basic conditions.

-

Coupling with 4-Fluorobenzoyl Chloride: Reacting the azetidine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine .

This method mirrors the synthesis of 4-fluorobenzoylacetonitrile, where malononitrile reacts with fluorobenzene under acidic catalysis . Adapting this, trifluoromethanesulfonic acid could facilitate the acylation of azetidine, though optimizing stoichiometry and temperature would be critical .

Refinement and Purification

Recrystallization using alcohol-alkane mixtures (e.g., ethanol and n-hexane) effectively purifies related compounds, achieving >99% purity . For Azetidin-1-yl(4-fluorophenyl)methanone, a similar protocol involving ethanol and hexane at 0–10°C could yield high-purity crystals.

Comparative Analysis of Structural Analogs

The table below contrasts Azetidin-1-yl(4-fluorophenyl)methanone with related compounds:

The simpler structure of Azetidin-1-yl(4-fluorophenyl)methanone may offer synthetic and metabolic advantages over bulkier analogs, though potency could be lower.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume